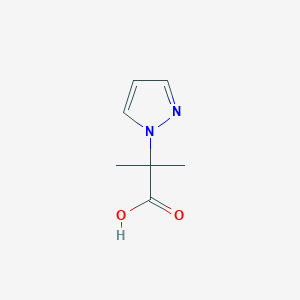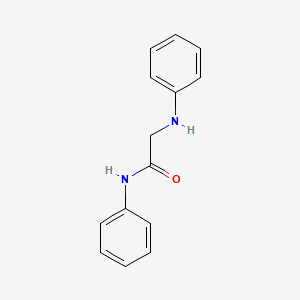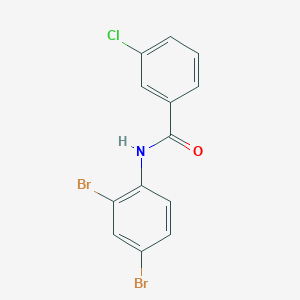
2-methyl-2-(1H-pyrazol-1-yl)propanoic acid
Descripción general
Descripción
“2-methyl-2-(1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is also known as "1H-Pyrazole-1-acetic acid, α,α-dimethyl-" .
Molecular Structure Analysis
The InChI code for “2-methyl-2-(1H-pyrazol-1-yl)propanoic acid” is1S/C7H10N2O2/c1-7(2,6(10)11)9-5-3-4-8-9/h3-5H,1-2H3,(H,10,11) . This indicates that the molecule consists of a pyrazole ring attached to a propanoic acid moiety with two methyl groups. Physical And Chemical Properties Analysis
“2-methyl-2-(1H-pyrazol-1-yl)propanoic acid” is a solid at room temperature . It has a melting point range of 107 - 111°C .Aplicaciones Científicas De Investigación
Cancer Research: Androgen Receptor Modulation
2-methyl-2-(1H-pyrazol-1-yl)propanoic acid: has been studied in the context of cancer research, particularly in targeting castration-resistant prostate cancer (CRPC). Researchers have explored two main directions:
- CYP17A Inhibition : One approach involves blocking the endogenous synthesis of androgens using inhibitors like Abiraterone. These inhibitors target the CYP17A enzyme, which plays a crucial role in androgen biosynthesis .
- Combating Drug Resistance : The compound has also been investigated as a potential strategy to overcome drug resistance that arises after prolonged use of first-generation androgen receptor antagonists (e.g., Bicalutamide) .
Antileishmanial Activity
In a study, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid demonstrated promising antileishmanial activity. It was evaluated against Leishmania major PTR1 (a potential drug target), and molecular docking studies supported its efficacy .
Antimalarial Potential
Researchers have explored the antimalarial properties of this compound. Specifically:
- Compound 14 : Also exhibited significant suppression (90.4%) against P. berghei .
Chemical Synthesis and Custom Manufacturing
Beyond its biological applications, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is used in chemical synthesis and custom manufacturing. Companies like ChemScene offer it for bulk production and sourcing .
Safety and Handling
- Safety Information : It carries warning labels (GHS07) and hazard statements (H302, H312, H332). Precautionary measures include avoiding ingestion, skin contact, and inhalation. Refer to the MSDS for detailed safety guidelines .
Safety and Hazards
Mecanismo De Acción
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid may also interact with its targets in a similar manner, leading to changes in the target’s function.
Propiedades
IUPAC Name |
2-methyl-2-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-7(2,6(10)11)9-5-3-4-8-9/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGVDJHDIPSUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296540 | |
| Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-(1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
851975-10-5 | |
| Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851975-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5'-Chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylic acid](/img/structure/B1635815.png)






